N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-20(12-14-26-19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWZOABYGTUYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Analogs:
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7, ) Substituents: Features a 1,2,4-oxadiazole ring substituted with tetrahydro-2H-pyran-4-yl. The tetrahydro-2H-pyran group introduces a saturated oxygen-containing ring, which may enhance solubility compared to the aromatic pyrimidine in the target compound .
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide (CAS 2034601-81-3, )
- Substituents : Contains a pyridine ring with an ethoxy group and a 1,2,4-oxadiazole linker.
- Molecular Formula : C₁₉H₂₁N₃O₃S, MW 384.4.
- Key Differences : The ethoxypyridine substituent introduces a basic nitrogen and an ether group, which could influence binding affinity or metabolic stability compared to the 2-phenylpyrimidine in the target compound .
3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)-N-(propane-2-sulfonyl)propanamide () Substituents: Includes a diaminopyrimidine ring with an ethyl group and a sulfonamide moiety. Key Differences: The diaminopyrimidine core may enhance hydrogen-bonding interactions, while the sulfonamide group increases polarity compared to the phenylthio group in the target compound .
Physicochemical and Pharmacokinetic Inferences
- Solubility : The oxadiazole-containing analogs (–8) may exhibit better aqueous solubility due to oxygen-rich substituents (e.g., tetrahydropyran, ethoxy), whereas the target compound’s pyrimidine and phenylthio groups could reduce solubility .
- Metabolic Stability : The phenylthio group in the target compound may undergo oxidative metabolism, whereas the ethoxy group in ’s analog could resist degradation .
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